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molecular formula C14H12BrN B1268536 3-Bromo-9-ethylcarbazole CAS No. 57102-97-3

3-Bromo-9-ethylcarbazole

Cat. No. B1268536
M. Wt: 274.15 g/mol
InChI Key: PPHYYUDMDADQPF-UHFFFAOYSA-N
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Patent
US08492007B2

Procedure details

5.00 g of N-ethylcarbazole was dissolved in 130 ml of dehydrated DMF in a flask whose atmosphere was replaced with argon. This solution was cooled to 0° C., 4.60 g of N-bromosuccinimide was charged as 5 divided fractions for 3 hours. After raising the temperature to room temperature and stirring for 12 hours, the reaction liquid was thrown into iced water and filtrated. The residue was washed with water and methanol, and dried under reduced-pressure to give 6.28 g crude product. It was purified with silica gel column chromatography (eluent: cyclohexane containing 0.1% triethylamine), and 5.68 g of N-ethyl-3-bromo carbazole was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2].[Br:16]N1C(=O)CCC1=O.O>CN(C=O)C>[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([Br:16])=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)N1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After raising the temperature to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction liquid
FILTRATION
Type
FILTRATION
Details
filtrated
WASH
Type
WASH
Details
The residue was washed with water and methanol
CUSTOM
Type
CUSTOM
Details
dried under reduced-pressure
CUSTOM
Type
CUSTOM
Details
to give 6.28 g crude product
CUSTOM
Type
CUSTOM
Details
It was purified with silica gel column chromatography (eluent: cyclohexane containing 0.1% triethylamine)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)Br
Measurements
Type Value Analysis
AMOUNT: MASS 5.68 g
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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